

## A Comparative Guide to Small Molecule Inhibitors of VDAC1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NSC 15364 |           |
| Cat. No.:            | B1267512  | Get Quote |

The Voltage-Dependent Anion Channel 1 (VDAC1) has emerged as a critical regulator of mitochondrial function and a key player in apoptosis, making it a compelling target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders.[1][2][3][4] This guide provides a comparative overview of prominent small molecule inhibitors of VDAC1, presenting their quantitative data, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

### **Quantitative Comparison of VDAC1 Inhibitors**

The following table summarizes the key quantitative data for several well-characterized VDAC1 inhibitors. These values provide a basis for comparing their potency and binding affinity.



| Inhibitor | Target/Mec<br>hanism                                   | IC50                                                                                                              | Kd                    | Cell<br>Line/Syste<br>m                   | Reference    |
|-----------|--------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|-----------------------|-------------------------------------------|--------------|
| VBIT-4    | VDAC1<br>Oligomerizati<br>on Inhibitor                 | $1.9 \pm 0.08  \mu M$ (Oligomerizati on) $1.8 \pm 0.24  \mu M$ (Cyto c release) $2.9 \pm 0.12  \mu M$ (Apoptosis) | 17 μΜ                 | HEK-293                                   | [5][6]       |
| VBIT-3    | VDAC1<br>Oligomerizati<br>on Inhibitor                 | Not explicitly stated                                                                                             | 31.3 μΜ               | Not explicitly stated                     | [7]          |
| AKOS-022  | VDAC1<br>Oligomerizati<br>on Inhibitor                 | ~7.5 µM<br>(Apoptosis &<br>Oligomerizati<br>on)                                                                   | 15.4 μΜ               | HeLa                                      | [8][9]       |
| DIDS      | VDAC1 Oligomerizati on & Channel Conductance Inhibitor | 508 μM<br>(U2OS) 580<br>μΜ (NIH-3T3)                                                                              | Not explicitly stated | U2OS, NIH-<br>3T3                         | [10]         |
| NSC 15364 | VDAC1<br>Oligomerizati<br>on Inhibitor                 | Not explicitly stated                                                                                             | Not explicitly stated | MDA-MB-<br>231, HEYA8                     | [11][12]     |
| Erastin   | VDAC2/3 Modulator, Induces Oxidative Death             | Not explicitly stated                                                                                             | Not explicitly stated | BJ-<br>TERT/LT/ST/<br>RASV12, HT-<br>1080 | [13][14][15] |

# **Signaling Pathways and Mechanisms of Action**



VDAC1 inhibitors primarily exert their effects by modulating its oligomerization state and its interaction with other proteins, thereby influencing apoptosis and cellular metabolism.

### **VDAC1** Oligomerization and Apoptosis

A key mechanism in mitochondria-mediated apoptosis is the oligomerization of VDAC1, which is thought to form a large pore for the release of pro-apoptotic factors like cytochrome c from the intermembrane space.[2][3] Many VDAC1 inhibitors function by preventing this oligomerization.



Click to download full resolution via product page

Caption: VDAC1-mediated apoptotic pathway and point of intervention for inhibitors.



### **Interaction with Hexokinase 2 (HK2)**

VDAC1 serves as a docking site for Hexokinase 2 (HK2), a key enzyme in glycolysis.[16][17] This interaction gives cancer cells a metabolic advantage by providing HK2 with preferential access to mitochondrial ATP.[16] Some inhibitors, like Lonidamine derivatives, aim to disrupt this interaction, thereby inhibiting glycolysis and promoting apoptosis.[18]



Click to download full resolution via product page

Caption: The HK2-VDAC1 interaction as a therapeutic target.

### **Experimental Protocols**

Detailed methodologies are crucial for the accurate evaluation and comparison of VDAC1 inhibitors. Below are outlines of key experimental protocols cited in the literature.

### **VDAC1** Oligomerization Assay (BRET-based)



This assay is used to monitor VDAC1 oligomerization in living cells.[19][20]

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a donor
molecule (Renilla luciferase, Rluc) and an acceptor molecule (Green Fluorescent Protein,
GFP) are in close proximity. VDAC1 is fused to either Rluc or GFP. Oligomerization brings
the donor and acceptor close enough for energy transfer.

#### Protocol Outline:

- Cell Culture and Transfection: HEK-293 or other suitable cells are co-transfected with plasmids encoding VDAC1-Rluc and VDAC1-GFP2.[20]
- Treatment: Cells are pre-incubated with the test inhibitor (e.g., VBIT-4, 0.1-10 μM) for a specified time (e.g., 2 hours).[5]
- Apoptosis Induction: Apoptosis is induced using an agent like staurosporine (STS), selenite, or cisplatin.[19]
- BRET Measurement: The BRET signal is measured using a microplate reader after the addition of the luciferase substrate (e.g., DeepBlueC). An increase in the BRET signal indicates VDAC1 oligomerization, while a decrease in the presence of an inhibitor indicates its inhibitory effect.[19]



Click to download full resolution via product page

Caption: Workflow for the BRET-based VDAC1 oligomerization assay.

### **VDAC1 Channel Conductance Assay**

This electrophysiological technique is used to directly measure the effect of inhibitors on the ion channel activity of VDAC1.[21][22][23][24]

 Principle: Purified VDAC1 is reconstituted into an artificial planar lipid bilayer, and the flow of ions (current) across the membrane is measured at different voltages.



#### Protocol Outline:

- VDAC1 Purification: VDAC1 is purified from a source like rat liver mitochondria.
- Planar Lipid Bilayer (PLB) Formation: A PLB is formed from a solution of phospholipids (e.g., soybean asolectin in n-decane) across a small aperture separating two aqueous compartments.[21][24]
- VDAC1 Reconstitution: Purified VDAC1 (1-5 ng) is added to one of the compartments and spontaneously incorporates into the PLB.[24]
- Current Recording: A voltage is applied across the membrane, and the resulting current is recorded using sensitive amplifiers. The effect of an inhibitor is assessed by adding it to the aqueous solution and observing the change in channel conductance.[22][24]

### **Chemical Cross-linking and Immunoblotting**

This method is used to visualize the oligomeric state of VDAC1 in cells.[19][25]

- Principle: A cell-permeable cross-linking agent covalently links proteins that are in close proximity. The different oligomeric states of VDAC1 can then be separated by SDS-PAGE and detected by immunoblotting.
- Protocol Outline:
  - Cell Treatment: Cells are treated with an apoptosis inducer and/or a VDAC1 inhibitor.
  - Cross-linking: The cells are incubated with a cross-linking agent such as ethylene glycol bis(succinimidylsuccinate) (EGS) (e.g., 300 μM for 15 minutes).[19]
  - Cell Lysis and SDS-PAGE: The cells are lysed, and the proteins are separated by SDS-PAGE.
  - Immunoblotting: The separated proteins are transferred to a membrane and probed with an anti-VDAC1 antibody to visualize the monomeric and oligomeric forms of VDAC1.[19]

### **Apoptosis Assays**



Various assays are used to quantify the extent of apoptosis in response to VDAC1 inhibitors.

- Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes
  between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which
  is exposed on the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the
  nucleus of cells with compromised membrane integrity (late apoptotic and necrotic cells).
- Cytochrome c Release Assay: This assay measures the release of cytochrome c from the mitochondria into the cytosol, a hallmark of apoptosis. This is typically done by cell fractionation followed by immunoblotting for cytochrome c in the cytosolic fraction.

### Conclusion

The study of small molecule inhibitors of VDAC1 is a rapidly advancing field with significant therapeutic potential. The inhibitors discussed in this guide, particularly those targeting VDAC1 oligomerization, have shown promise in preclinical studies. Future research will likely focus on improving the specificity and potency of these compounds and further elucidating the complex roles of VDAC1 in health and disease. The experimental protocols outlined here provide a standardized framework for the continued evaluation and development of novel VDAC1-targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress [cell-stress.com]
- 2. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress PMC [pmc.ncbi.nlm.nih.gov]
- 3. VDAC1 as a Player in Mitochondria-Mediated Apoptosis and Target for Modulating Apoptosis | Bentham Science [benthamscience.com]
- 4. Mitochondrial VDAC1: A Key Gatekeeper as Potential Therapeutic Target PMC [pmc.ncbi.nlm.nih.gov]



- 5. medchemexpress.com [medchemexpress.com]
- 6. VBIT-4 | VDAC1 oligomerization inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. VDAC1 inhibitor DIDS uncouples respiration in isolated tissue mitochondria and induces mitochondrial hyperfusion in mammalian cells. | Read by QxMD [read.qxmd.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of VDAC1 oligomerization blocks cysteine deprivation-induced ferroptosis via mitochondrial ROS suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | VDAC1 as Pharmacological Target in Cancer and Neurodegeneration: Focus on Its Role in Apoptosis [frontiersin.org]
- 14. Voltage-dependent Anion Channels Modulate Mitochondrial Metabolism in Cancer Cells: REGULATION BY FREE TUBULIN AND ERASTIN PMC [pmc.ncbi.nlm.nih.gov]
- 15. RAS—RAF—MEK-dependent oxidative cell death involving voltage-dependent anion channels PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis of complex formation between mitochondrial anion channel VDAC1 and Hexokinase-II PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis -PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oligomerization of the Mitochondrial Protein Voltage-Dependent Anion Channel Is Coupled to the Induction of Apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Reconstitution of purified VDAC1 into a lipid bilayer and recording of channel conductance PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cris.bgu.ac.il [cris.bgu.ac.il]
- 24. researchgate.net [researchgate.net]
- 25. VDAC1-interacting anion transport inhibitors inhibit VDAC1 oligomerization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [A Comparative Guide to Small Molecule Inhibitors of VDAC1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267512#review-of-small-molecule-inhibitors-of-vdac1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com